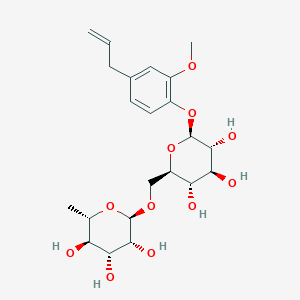

Eugenol rutinoside

Description

Properties

IUPAC Name |

(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methoxy-4-prop-2-enylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O11/c1-4-5-11-6-7-12(13(8-11)29-3)32-22-20(28)18(26)16(24)14(33-22)9-30-21-19(27)17(25)15(23)10(2)31-21/h4,6-8,10,14-28H,1,5,9H2,2-3H3/t10-,14+,15-,16+,17+,18-,19+,20+,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUPPNGCEAQRSV-XCPHWCDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)CC=C)OC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C(C=C3)CC=C)OC)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Eugenol Rutinoside: A Technical Guide to Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenol, a phenolic phenylpropanoid, is a well-documented bioactive compound with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and analgesic properties. It is a major component of the essential oils of several aromatic plants. In nature, eugenol often exists in a glycosylated form, where it is conjugated with one or more sugar moieties. One such derivative is eugenol rutinoside (eugenol-O-β-D-rutinoside), a glycoside that enhances the water solubility and stability of eugenol, potentially influencing its bioavailability and metabolic fate. These glycosides can serve as a stored precursor, releasing the volatile aglycone in response to specific developmental or environmental triggers. This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies for this compound and related eugenol glycosides.

Natural Sources and Distribution of Eugenol and its Glycosides

Eugenol is widely distributed in the plant kingdom, with particularly high concentrations found in the family Myrtaceae and Lamiaceae. While specific quantitative data for this compound is limited in publicly available literature, the presence of eugenol glycosides has been reported in several species. The distribution of eugenol, and by extension its glycosides, can vary significantly between different plant parts.

| Plant Species | Family | Plant Part | Eugenol Concentration (% of Essential Oil) | Reference |

| Syzygium aromaticum (Clove) | Myrtaceae | Flower Buds | 80-90% | [1] |

| Syzygium aromaticum (Clove) | Myrtaceae | Leaves | 82-88% | [1] |

| Syzygium aromaticum (Clove) | Myrtaceae | Stems | 90-95% | [2] |

| Ocimum basilicum (Sweet Basil) | Lamiaceae | Leaves, Inflorescences | Varies with chemotype | [3] |

| Ocimum tenuiflorum (Holy Basil) | Lamiaceae | Leaves, Inflorescences | Varies with chemotype | [3] |

| Ocimum gratissimum (African Basil) | Lamiaceae | Leaves | High in some chemotypes | [1] |

| Cinnamomum verum (Cinnamon) | Lauraceae | Leaves | High | [1] |

| Myristica fragrans (Nutmeg) | Myristicaceae | Seed | Present | [1] |

| Pimenta dioica (Allspice) | Myrtaceae | Fruit | Present | [1] |

Note: The presence of eugenol is a strong indicator of the potential presence of its glycosidic forms, including this compound, as plants utilize glycosylation for the storage and transport of such compounds. For instance, eugenol glycosides have been detected in sweet basil (Ocimum basilicum).[3]

Biosynthesis of Eugenol Glycosides

The biosynthesis of eugenol proceeds via the shikimate pathway, a major metabolic route in plants for the synthesis of aromatic compounds. The pathway begins with the amino acid phenylalanine and proceeds through several enzymatic steps to produce coniferyl alcohol, a key precursor.[4][5] The final step in eugenol formation involves the reduction of a coniferyl alcohol ester.

The glycosylation of eugenol to form this compound involves the action of specific glycosyltransferases (GTs). These enzymes catalyze the transfer of a sugar moiety from an activated sugar donor, such as UDP-glucose or UDP-rhamnose, to the hydroxyl group of eugenol. The formation of a rutinoside suggests a two-step glycosylation process, first with glucose followed by rhamnose, or the transfer of a pre-assembled rutinose disaccharide. While the specific enzymes responsible for the synthesis of this compound have not been fully characterized, the general pathway for the formation of phenylpropanoid glycosides is well-established.

Experimental Protocols

Detailed experimental protocols for the extraction, isolation, and quantification of this compound are not widely published. However, methodologies developed for the analysis of eugenol and other phenolic glycosides can be readily adapted.

Extraction of Eugenol Glycosides

Objective: To extract eugenol glycosides from plant material.

Methodology:

-

Sample Preparation: Fresh plant material should be flash-frozen in liquid nitrogen and lyophilized to prevent enzymatic degradation. Dried material should be ground to a fine powder.

-

Solvent Extraction:

-

Macerate the powdered plant material in a polar solvent such as methanol or a methanol:water mixture (e.g., 80:20 v/v) at room temperature with constant agitation for 24-48 hours.

-

Alternatively, use accelerated solvent extraction (ASE) or ultrasound-assisted extraction (UAE) to improve efficiency.

-

-

Filtration and Concentration:

-

Filter the extract through cheesecloth and then a paper filter (e.g., Whatman No. 1) to remove solid debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid degradation of the glycosides.

-

-

Defatting (if necessary): For plant materials with high lipid content, the concentrated extract can be partitioned with a non-polar solvent like hexane or petroleum ether to remove fats and waxes. The polar layer containing the glycosides is retained.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the crude extract.

Methodology:

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the aqueous extract onto the cartridge.

-

Wash the cartridge with water to remove highly polar compounds.

-

Elute the glycosides with increasing concentrations of methanol in water. Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Column Chromatography:

-

Pack a column with a suitable stationary phase, such as silica gel or a reversed-phase material (C18).

-

Apply the concentrated extract to the top of the column.

-

Elute with a gradient of solvents. For silica gel, a gradient of increasing polarity (e.g., chloroform:methanol) is typically used. For C18, a gradient of decreasing polarity (e.g., water:methanol or water:acetonitrile) is employed.

-

Collect fractions and analyze for the presence of this compound.

-

-

Preparative HPLC:

-

For final purification, use a preparative HPLC system with a C18 column.

-

Use an isocratic or gradient elution with a mobile phase of water (often with a small amount of acid like formic acid or acetic acid for better peak shape) and methanol or acetonitrile.

-

Monitor the elution at a suitable UV wavelength (e.g., ~280 nm for the phenylpropanoid chromophore) and collect the peak corresponding to this compound.

-

Quantification of this compound

Objective: To determine the concentration of this compound in a sample.

Methodology:

-

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) or Mass Spectrometry (HPLC-MS)

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used, for example:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid.

-

A typical gradient might be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B; followed by re-equilibration.

-

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

-

Detection:

-

DAD: Monitor at the UV absorbance maximum for eugenol derivatives, typically around 280 nm.

-

MS: Use an electrospray ionization (ESI) source in negative ion mode. The expected [M-H]⁻ ion for this compound (C22H32O11) would be at m/z 471.18. Tandem MS (MS/MS) can be used for structural confirmation by observing the fragmentation pattern (e.g., loss of the rhamnose and glucose moieties).

-

-

-

Quantification:

-

Prepare a calibration curve using a purified and quantified standard of this compound.

-

Inject a known volume of the sample extract and the standards into the HPLC system.

-

Calculate the concentration of this compound in the sample by comparing the peak area to the calibration curve.

-

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the scientific literature regarding signaling pathways that are directly modulated by this compound. Research has primarily focused on the biological activities of the aglycone, eugenol.

Below are diagrams illustrating a general experimental workflow for the extraction and analysis of eugenol glycosides and the biosynthesis pathway of eugenol.

Caption: Experimental workflow for the extraction, purification, and analysis of this compound.

Caption: Proposed biosynthetic pathway of this compound from phenylalanine.

References

- 1. Method development for eugenol concentration in Ocimum species [wisdomlib.org]

- 2. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 3. Sweet Basil Has Distinct Synthases for Eugenol Biosynthesis in Glandular Trichomes and Roots with Different Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. myttex.net [myttex.net]

- 5. lakeland.edu [lakeland.edu]

The Biosynthesis of Eugenol Rutinoside in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenol, a phenylpropene, is a volatile aromatic compound found in a variety of plants, most notably in cloves (Syzygium aromaticum), basil (Ocimum basilicum), and cinnamon (Cinnamomum verum). It is widely utilized in the food, fragrance, and pharmaceutical industries for its characteristic aroma and diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. In plants, eugenol and other volatile compounds are often glycosylated. This process increases their water solubility, chemical stability, and reduces their volatility and potential toxicity, allowing for their storage in vacuoles. One such glycosylated form is eugenol rutinoside, a molecule where eugenol is attached to the disaccharide rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose). This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in plants, detailing the enzymatic steps, relevant quantitative data, and experimental protocols for the scientific community.

Core Biosynthetic Pathway of Eugenol

The biosynthesis of eugenol begins with the shikimate pathway, which produces the aromatic amino acids L-phenylalanine and L-tyrosine, the primary precursors for a vast array of plant secondary metabolites.

The pathway from these precursors to eugenol involves a series of enzymatic reactions catalyzed by several key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL) and Tyrosine Ammonia-Lyase (TAL): These enzymes catalyze the non-oxidative deamination of L-phenylalanine and L-tyrosine to cinnamic acid and p-coumaric acid, respectively.[1]

-

Cinnamate-4-Hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates cinnamic acid to produce p-coumaric acid.

-

p-Coumarate 3-Hydroxylase (C3H): This enzyme hydroxylates p-coumaric acid to yield caffeic acid.[1]

-

Caffeic Acid O-Methyltransferase (COMT): This enzyme methylates the hydroxyl group of caffeic acid to produce ferulic acid.[1]

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates ferulic acid by ligating it to Coenzyme A, forming feruloyl-CoA.[1]

-

Cinnamoyl-CoA Reductase (CCR): CCR reduces feruloyl-CoA to coniferaldehyde.[1]

-

Cinnamyl Alcohol Dehydrogenase (CAD): This enzyme reduces coniferaldehyde to coniferyl alcohol.[1]

-

Coniferyl Alcohol Acetyltransferase (CFAT): CFAT acetylates coniferyl alcohol to form coniferyl acetate.

-

Eugenol Synthase (EGS): This enzyme catalyzes the final step in eugenol biosynthesis, the reduction of coniferyl acetate to eugenol.

Glycosylation of Eugenol to this compound

The formation of this compound is a two-step glycosylation process involving UDP-dependent glycosyltransferases (UGTs). These enzymes transfer a sugar moiety from an activated sugar donor, such as UDP-glucose or UDP-rhamnose, to an acceptor molecule.

Step 1: Glucosylation of Eugenol

The first step is the transfer of a glucose molecule from UDP-glucose to the hydroxyl group of eugenol, forming eugenol-β-D-glucoside. This reaction is catalyzed by a UDP-glucosyltransferase (UGT).

Eugenol + UDP-Glucose → Eugenol-β-D-glucoside + UDP

Several UGTs have been shown to glucosylate eugenol. For instance, a UGT from Catharanthus roseus, CaUGT2, has demonstrated the ability to catalyze the production of eugenyl glucoside from eugenol. In tea plants (Camellia sinensis), CsUGT78A15 has been implicated in the biosynthesis of eugenol glucoside, particularly under cold stress conditions.

Step 2: Rhamnosylation of Eugenol-β-D-glucoside (Putative)

The second step involves the transfer of a rhamnose molecule from UDP-rhamnose to the 6-hydroxyl group of the glucose moiety of eugenol-β-D-glucoside, forming this compound. This reaction is catalyzed by a UDP-rhamnosyltransferase (RhaT).

Eugenol-β-D-glucoside + UDP-Rhamnose → Eugenol-β-rutinoside + UDP

While a specific rhamnosyltransferase that acts on eugenol-β-D-glucoside has not been definitively characterized in the literature, the existence of such enzymes is well-established for other plant secondary metabolites, particularly flavonoids. For example, the enzyme flavonol-3-O-glucoside L-rhamnosyltransferase (EC 2.4.1.159) catalyzes the transfer of rhamnose to a flavonoid-3-O-glucoside to form a rutinoside. It is highly probable that a similar UGT exists for the final step in this compound biosynthesis.

Quantitative Data

Quantitative data on the levels of eugenol and its glycosides can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

| Plant Species | Tissue | Compound | Concentration | Reference |

| Syzygium aromaticum (Clove) | Flower Bud | Eugenol | 79.74% - 97.24% of essential oil | [2] |

| Ocimum basilicum (Basil) | Leaf | Eugenol | Varies with cultivar | [3][4] |

| Transgenic Aspen (Populus sp.) | Leaf | Eugenol | Up to 7-fold increase over wild-type | [5] |

| Transgenic Aspen (Populus sp.) | Leaf | Eugenol Glycosides | Up to 22-fold increase over wild-type | [5] |

Experimental Protocols

Extraction and Quantification of Eugenol and its Glycosides

This protocol outlines a general procedure for the extraction and analysis of eugenol and its glycosylated forms from plant material.

Materials:

-

Plant tissue (fresh or lyophilized)

-

Liquid nitrogen

-

Mortar and pestle

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Centrifuge

-

HPLC system with a C18 column and UV or MS detector

-

Eugenol and eugenol glycoside standards

Procedure:

-

Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube. Add 1 mL of 80% methanol. Vortex vigorously for 1 minute and then sonicate for 30 minutes.

-

Centrifugation: Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.

-

Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.

-

HPLC Analysis: Inject the sample onto a C18 column. A typical mobile phase gradient could be water with 0.1% formic acid (Solvent A) and methanol with 0.1% formic acid (Solvent B). The gradient can be optimized for the separation of eugenol and its glycosides. Detection can be performed using a UV detector at approximately 280 nm or a mass spectrometer for more sensitive and specific detection.

-

Quantification: Create a standard curve using authentic standards of eugenol and any available eugenol glycosides to quantify their concentrations in the plant extracts.

References

- 1. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Analysis of Eugenol ... preview & related info | Mendeley [mendeley.com]

- 3. EC 2.4.1.236 - flavanone 7-O-glucoside 2''-O-beta-L-rhamnosyltransferase. [ebi.ac.uk]

- 4. KEGG REACTION: R07337 [genome.jp]

- 5. researchgate.net [researchgate.net]

Eugenol Rutinoside: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and isolation of eugenol rutinoside, a glycosidic derivative of the well-known phenylpropanoid, eugenol. While eugenol is a major component of several essential oils, particularly from cloves, and has been extensively studied for its diverse biological activities, this compound is not a naturally occurring compound in plants. Its first and only documented isolation was as a product of biotransformation. This guide details the pioneering experiment that led to its discovery, outlines the experimental protocols for its production and purification, and presents its key characteristics. Furthermore, it touches upon the broader context of eugenol glycosides and their potential pharmacological significance.

Discovery and First Isolation

This compound (CAS Registry Number: 138772-01-7; Molecular Formula: C₂₂H₃₂O₁₁) was first identified and isolated in 1992 by a team of researchers led by Y. Orihara. The discovery was not the result of direct extraction from a plant source, but rather a product of biotransformation. In their seminal study published in Phytochemistry, Orihara and his colleagues investigated the metabolic fate of eugenol when introduced to a suspension culture of Eucalyptus perriniana cells. This process of using living cells to chemically modify a substrate is a powerful tool in generating novel compounds.

The researchers fed eugenol to a jar fermentor culture of E. perriniana and subsequently analyzed the culture medium for metabolites. Through meticulous extraction and chromatographic separation, they successfully isolated and identified a new compound, which they named eugenyl β-rutinoside. This discovery was significant as it represented the first report of rhamnosylation—the enzymatic addition of a rhamnose sugar moiety—of eugenol by plant cell cultures.

Experimental Protocols

The following sections provide a detailed methodology for the biotransformation of eugenol and the subsequent isolation and purification of this compound, based on the pioneering work of Orihara et al. (1992).

Cell Culture and Biotransformation

-

Cell Line: Suspension cultured cells of Eucalyptus perriniana.

-

Culture Medium: Murashige and Skoog (MS) medium supplemented with 3% sucrose and 10⁻⁶ M 2,4-dichlorophenoxyacetic acid (2,4-D).

-

Cultivation Conditions: The cells were subcultured every 14 days and grown in a 5-liter jar fermentor containing 4 liters of the medium. The culture was maintained at 25°C with aeration at 1 vvm (volume of air per volume of medium per minute) and agitation at 100 rpm.

-

Substrate Administration: After 10 days of cultivation, a solution of eugenol in ethanol was added to the culture to a final concentration of 100 mg/l.

-

Incubation: The culture was incubated for an additional 4 days under the same conditions to allow for the biotransformation of eugenol.

Extraction and Isolation

-

Initial Extraction: After the incubation period, the culture medium was separated from the cells by filtration. The filtrate was then passed through a column of Amberlite XAD-2 resin. The column was washed with water and the adsorbed metabolites were eluted with methanol.

-

Solvent Partitioning: The methanolic eluate was concentrated and partitioned between ethyl acetate and water. The aqueous layer, containing the polar glycosides, was retained.

-

Column Chromatography: The aqueous layer was concentrated and subjected to column chromatography on silica gel. The column was eluted with a solvent system of chloroform-methanol-water in a stepwise gradient.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the desired glycosides were further purified by preparative HPLC on a C18 column using a methanol-water gradient to yield pure this compound.

Characterization of this compound

The structure of the isolated this compound was elucidated using a combination of spectroscopic techniques.

Spectroscopic Data

While the full detailed spectra from the original publication are not widely available, the structural confirmation would have relied on the following key analyses:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques are fundamental for determining the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum would show characteristic signals for the eugenol aglycone (the aromatic protons, the methoxy group, and the allyl group) and the two sugar moieties (rutinose, which is composed of rhamnose and glucose). The ¹³C NMR spectrum would complement this by showing the chemical shifts of all carbon atoms in the molecule, confirming the presence of both the eugenol and rutinose units. The coupling constants observed in the ¹H NMR spectrum would help to establish the stereochemistry of the glycosidic linkages.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns. For this compound (C₂₂H₃₂O₁₁), the expected molecular weight is approximately 472.48 g/mol .

Quantitative Data

The yield and purity of the isolated this compound were not explicitly stated in the abstract of the original publication. However, for drug development and research purposes, these are critical parameters that would be determined during the isolation process. Purity is typically assessed by HPLC, where a single, sharp peak indicates a high degree of purity.

| Parameter | Description |

| Molecular Formula | C₂₂H₃₂O₁₁ |

| Molecular Weight | 472.48 g/mol |

| CAS Number | 138772-01-7 |

| Appearance | Typically a white or off-white powder. |

| Solubility | Expected to be more water-soluble than eugenol due to the presence of the polar sugar moiety. Soluble in methanol, ethanol, and DMSO. |

| Source | Biotransformation product from Eucalyptus perriniana cell culture fed with eugenol. Also found in the herb Leonurus artemisia. Commercially available as a standard. |

Biological Activity and Potential Applications

To date, there is a significant lack of research into the specific biological activities of this compound. The vast majority of pharmacological studies have focused on its aglycone, eugenol. Eugenol is well-documented to possess a wide range of biological activities, including:

-

Antimicrobial: Effective against a broad spectrum of bacteria and fungi.

-

Anti-inflammatory: Modulates inflammatory pathways.

-

Antioxidant: Scavenges free radicals and reduces oxidative stress.

-

Analgesic: Possesses pain-relieving properties.

-

Anticancer: Has shown potential in inhibiting the growth of various cancer cell lines.

The glycosylation of a compound like eugenol can significantly alter its pharmacokinetic properties, such as solubility, stability, and bioavailability. The addition of a sugar moiety generally increases water solubility, which can be advantageous for drug delivery. However, it can also impact the molecule's ability to cross cell membranes and interact with biological targets.

It is hypothesized that this compound may act as a prodrug, being hydrolyzed by enzymes in the body to release the active eugenol. Further research is needed to investigate the specific pharmacological profile of this compound and to determine if it offers any therapeutic advantages over eugenol itself.

Conclusion and Future Directions

The discovery of this compound through biotransformation highlights a valuable method for generating novel derivatives of known bioactive compounds. While the initial isolation and characterization have been established, there is a clear need for further research to fully elucidate the pharmacological profile of this compound. Future studies should focus on:

-

Biological Screening: A comprehensive screening of this compound for a range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.

-

Pharmacokinetic Studies: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to investigate its potential as a prodrug for eugenol.

-

Mechanism of Action Studies: If biological activity is identified, further research will be necessary to understand the underlying molecular mechanisms.

This in-depth technical guide serves as a foundational resource for researchers and drug development professionals interested in this compound, providing the essential details of its discovery and isolation, and outlining the critical areas for future investigation.

Spectroscopic Profile of Eugenol Rutinoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for eugenol rutinoside, a phenylpropanoid diglycoside. The information presented herein is crucial for the identification, characterization, and quality control of this natural compound in research and drug development settings. This document details its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles, along with the experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Eugenol Moiety | |||

| 2 | 6.91 | d | 1.8 |

| 5 | 6.74 | d | 8.1 |

| 6 | 6.84 | dd | 8.1, 1.8 |

| 7 | 3.39 | d | 6.7 |

| 8 | 5.99 | m | |

| 9 | 5.09, 5.06 | m | |

| OCH₃ | 3.86 | s | |

| Glucosyl Moiety (Inner) | |||

| 1' | 4.96 | d | 7.5 |

| 2' | 3.51 | m | |

| 3' | 3.46 | m | |

| 4' | 3.41 | m | |

| 5' | 3.49 | m | |

| 6'a | 4.09 | dd | 11.8, 2.0 |

| 6'b | 3.73 | dd | 11.8, 5.7 |

| Glucosyl Moiety (Outer) | |||

| 1'' | 4.51 | d | 7.8 |

| 2'' | 3.29 | m | |

| 3'' | 3.38 | m | |

| 4'' | 3.24 | m | |

| 5'' | 3.22 | m | |

| 6''a | 3.86 | dd | 11.7, 2.2 |

| 6''b | 3.68 | dd | 11.7, 5.8 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Position | Chemical Shift (δ) in ppm |

| Eugenol Moiety | |

| 1 | 149.6 |

| 2 | 113.8 |

| 3 | 146.9 |

| 4 | 136.6 |

| 5 | 122.0 |

| 6 | 117.2 |

| 7 | 40.8 |

| 8 | 139.3 |

| 9 | 116.3 |

| OCH₃ | 56.5 |

| Glucosyl Moiety (Inner) | |

| 1' | 103.4 |

| 2' | 75.0 |

| 3' | 77.9 |

| 4' | 71.6 |

| 5' | 76.2 |

| 6' | 69.9 |

| Glucosyl Moiety (Outer) | |

| 1'' | 104.9 |

| 2'' | 74.9 |

| 3'' | 77.8 |

| 4'' | 71.4 |

| 5'' | 77.7 |

| 6'' | 62.5 |

Mass Spectrometry (MS)

Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 511.1735 | 511.1731 |

Infrared (IR) Spectroscopy

Table 4: Characteristic IR Absorptions of Eugenol (as a reference)

| Wavenumber (cm⁻¹) | Functional Group |

| ~3500 | O-H stretch (phenolic) |

| ~3075 | =C-H stretch (aromatic and vinyl) |

| ~2975, 2840 | C-H stretch (aliphatic) |

| ~1638 | C=C stretch (alkene) |

| ~1604, 1514 | C=C stretch (aromatic) |

| ~1268, 1034 | C-O stretch |

| ~913 | =C-H bend (out-of-plane) |

The IR spectrum of this compound is expected to show a broad and intense O-H stretching band around 3400 cm⁻¹ due to the multiple hydroxyl groups of the sugar moieties. The C-O stretching region between 1000 and 1200 cm⁻¹ would also be significantly more complex compared to eugenol.

Experimental Protocols

The data presented in this guide were obtained following the methodologies outlined below.

Isolation of this compound

This compound was isolated from the buds of Syzygium aromaticum (clove). The dried buds were powdered and extracted with 80% aqueous methanol at room temperature. The resulting extract was concentrated under reduced pressure. The concentrated extract was then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, containing the polar glycosides, was subjected to column chromatography on a macroporous adsorbent resin, eluting with a gradient of ethanol in water. Fractions containing the target compound were further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

NMR Spectroscopy

NMR spectra were recorded on a Bruker AVANCE-500 spectrometer. ¹H and ¹³C NMR spectra were acquired at 500 MHz and 125 MHz, respectively. The sample was dissolved in deuterated methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal.

Mass Spectrometry

High-resolution mass spectra were obtained using an Agilent 6520 Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis was performed in positive ion mode.

Infrared Spectroscopy

A general protocol for obtaining an IR spectrum of a solid sample using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory is as follows:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like this compound.

An In-depth Technical Guide on the Physical and Chemical Properties of Eugenol Rutinoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenol rutinoside, a naturally occurring phenylpropanoid glycoside, is a compound of growing interest in the scientific community. As a derivative of eugenol, a well-documented bioactive molecule, this compound holds potential for various applications in pharmacology and drug development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its structure, spectral characteristics, and solubility. It also delves into its natural sources and potential, though currently underexplored, biological activities, drawing comparisons with its aglycone, eugenol. This document aims to serve as a foundational resource for researchers and professionals engaged in the study and application of this compound.

Chemical Structure and Properties

This compound, with the chemical formula C₂₂H₃₂O₁₁, consists of a eugenol aglycone linked to a rutinoside sugar moiety. Rutinose is a disaccharide composed of rhamnose and glucose. The molecular weight of this compound is approximately 472.48 g/mol .[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₃₂O₁₁ | [1][2] |

| Molecular Weight | 472.48 g/mol | [1][2] |

| CAS Number | 138772-01-7 | |

| Appearance | Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |

| Boiling Point | 690.7±55.0 °C at 760 mmHg (Predicted) | |

| Density | 1.4±0.1 g/cm³ (Predicted) | |

| Flash Point | 371.5±31.5 °C (Predicted) | |

| LogP | 1.67 (Predicted) |

Note: Some physical properties, such as boiling point, density, and flash point, are predicted values and have not been experimentally determined in the available literature.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy. While comprehensive experimental spectral data is not widely available in public databases, its isolation and characterization have been reported in scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound was confirmed through extensive 1D- and 2D-NMR spectroscopy upon its isolation from Leonurus persicus.[4] Though the specific chemical shifts were not detailed in the abstract, this publication is a key reference for the complete structural assignment of the molecule.

Other Spectroscopic Data

Natural Occurrence and Isolation

This compound has been identified as a natural constituent in at least two plant species:

-

Leonurus persicus : From the aerial parts of this plant, eugenol β-rutinoside was isolated alongside several iridoid glucosides.[4]

-

Dendropanax dentiger : This compound is also found in this plant species.[1]

Experimental Protocol: General Approach to Isolation

While a specific, detailed protocol for the isolation of this compound is not fully outlined in the readily available literature, a general methodology for the extraction and isolation of glycosides from plant material can be described. This typically involves the following steps:

References

Stability of Eugenol Rutinoside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of eugenol rutinoside under various conditions. Due to the limited availability of direct stability data for this compound, this guide leverages data from structurally similar and well-researched phenolic rutinosides, such as rutin and hesperidin, as predictive models. The principles and methodologies outlined herein are intended to guide researchers in designing and executing robust stability studies for this compound and related glycosidic compounds.

Introduction to this compound and its Stability

This compound is a glycosidic derivative of eugenol, a widely known phenolic compound. The attachment of a rutinoside (a disaccharide composed of rhamnose and glucose) moiety to the eugenol backbone significantly alters its physicochemical properties, including solubility and bioavailability. Understanding the stability of the glycosidic bond and the overall molecule is critical for its development as a potential therapeutic agent or functional ingredient. Degradation can lead to a loss of efficacy and the formation of potentially undesirable byproducts.

The primary factors influencing the stability of phenolic glycosides like this compound include pH, temperature, light, and the presence of enzymes. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Chemical Structure of this compound

The chemical structure of this compound is fundamental to understanding its stability. The molecule consists of the eugenol aglycone linked to a rutinoside sugar moiety via a glycosidic bond.

Caption: Chemical structure of this compound.

Stability of Phenolic Rutinosides Under Different Conditions

The stability of this compound can be inferred from studies on other phenolic rutinosides. The following sections summarize the expected stability profile based on this analogous data.

Effect of pH

The pH of the environment is a critical factor affecting the stability of the glycosidic bond. Generally, phenolic glycosides are more stable in acidic to neutral conditions and are susceptible to degradation under alkaline conditions.[1][2]

Table 1: Expected pH Stability of this compound (based on analogous compounds)

| pH Range | Condition | Expected Stability | Primary Degradation Pathway | Reference |

| 1-3 | Acidic | Generally Stable | Slow hydrolysis of the glycosidic bond may occur over extended periods or at elevated temperatures. | [2] |

| 4-7 | Neutral | High Stability | Minimal degradation expected. | [1] |

| 8-11 | Alkaline | Unstable | Rapid hydrolysis of the glycosidic bond, leading to the formation of eugenol and rutinose. Oxidation of the aglycone may also occur. | [1] |

Effect of Temperature

Elevated temperatures can accelerate the degradation of phenolic rutinosides, primarily through hydrolysis of the glycosidic bond. The rate of degradation is often dependent on the pH of the medium.

Table 2: Expected Thermal Stability of this compound (based on analogous compounds)

| Temperature Range | Condition | Expected Stability | Primary Degradation Pathway | Reference |

| 4-25 °C | Refrigerated/Room Temp | High Stability | Minimal degradation expected when protected from light. | [3] |

| 40-60 °C | Accelerated | Moderate Stability | Increased rate of hydrolytic cleavage of the glycosidic bond. | [4] |

| > 60 °C | High Temperature | Low Stability | Rapid degradation, primarily through hydrolysis. Other degradation pathways may also be initiated. | [4][5] |

Effect of Light (Photostability)

Exposure to light, particularly UV radiation, can lead to the degradation of phenolic compounds. The presence of chromophores in the eugenol structure suggests that this compound may be susceptible to photodegradation.[6]

Table 3: Expected Photostability of this compound (based on analogous compounds)

| Light Condition | Expected Stability | Primary Degradation Pathway | Reference |

| Dark | High Stability | Minimal degradation. | [3] |

| Ambient Light | Moderate Stability | Gradual degradation over time. | |

| UV Exposure | Low Stability | Photodegradation, potentially involving radical reactions and cleavage of the glycosidic bond. | [6][7] |

Enzymatic Degradation

The glycosidic bond in this compound is susceptible to cleavage by specific enzymes. Rutinosidases can hydrolyze the bond between the aglycone and the rutinose moiety, while other glucosidases and rhamnosidases can cleave the individual sugar units.[8][9][10]

Table 4: Expected Enzymatic Stability of this compound

| Enzyme | Action | Expected Outcome | Reference |

| Rutinosidase | Cleaves the bond between eugenol and rutinose. | Formation of eugenol and rutinose. | [10] |

| α-L-rhamnosidase | Cleaves the terminal rhamnose from the rutinose moiety. | Formation of eugenol-glucoside. | [11][12] |

| β-D-glucosidase | Cleaves the glucose from the rutinose moiety (if rhamnose is already removed). | Formation of eugenol. | [11][12] |

Experimental Protocols for Stability Testing

Robust stability testing is crucial for regulatory submissions and for understanding the degradation profile of a drug candidate. The following protocols are based on established guidelines for forced degradation studies and the analysis of phenolic glycosides.[13][14]

Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a substance to identify likely degradation products and establish degradation pathways.[13][15][16]

4.1.1. Acidic Hydrolysis

-

Protocol: Dissolve this compound in a suitable solvent (e.g., methanol or ethanol) and add an equal volume of 0.1 N to 1 N hydrochloric acid.

-

Conditions: Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Analysis: At each time point, withdraw a sample, neutralize it with a suitable base (e.g., sodium hydroxide), and analyze by a stability-indicating HPLC method.

4.1.2. Alkaline Hydrolysis

-

Protocol: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 N to 1 N sodium hydroxide.

-

Conditions: Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period, monitoring for degradation.

-

Analysis: At each time point, withdraw a sample, neutralize it with a suitable acid (e.g., hydrochloric acid), and analyze by HPLC.

4.1.3. Oxidative Degradation

-

Protocol: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (3-30%).

-

Conditions: Incubate the solution at room temperature for a defined period.

-

Analysis: At each time point, withdraw a sample and analyze by HPLC.

4.1.4. Thermal Degradation

-

Protocol: Store a solid sample of this compound in a temperature-controlled oven.

-

Conditions: Expose the sample to a high temperature (e.g., 80°C) for a defined period.

-

Analysis: At each time point, dissolve a portion of the sample in a suitable solvent and analyze by HPLC.

4.1.5. Photolytic Degradation

-

Protocol: Expose a solution of this compound (in a photostable container, e.g., quartz cuvette) or a thin layer of solid powder to a light source.

-

Conditions: Use a photostability chamber with a controlled light source (e.g., a combination of cool white fluorescent and near-ultraviolet lamps) as per ICH Q1B guidelines.[7] A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: At defined time points, analyze the samples by HPLC.

Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the properties of the drug substance and drug product over time. For this compound, a reversed-phase HPLC method with UV detection is appropriate.[17][18]

Table 5: Typical Parameters for a Stability-Indicating HPLC Method for Phenolic Glycosides

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous acidic solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV/PDA detector at the λmax of this compound (e.g., around 280 nm). |

| Column Temperature | 25-30 °C |

| Injection Volume | 10-20 µL |

| Validation | The method must be validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines. |

Visualization of Pathways and Workflows

Generalized Degradation Pathway

The primary degradation pathway for phenolic rutinosides involves the hydrolysis of the glycosidic bonds.

Caption: Generalized degradation pathway for a phenolic rutinoside.

Experimental Workflow for Stability Testing

A systematic workflow is essential for conducting comprehensive stability studies.

Caption: Experimental workflow for forced degradation studies.

Conclusion

While direct stability data for this compound is scarce, a comprehensive understanding of its potential stability profile can be extrapolated from studies on analogous phenolic rutinosides. It is anticipated that this compound will exhibit greatest stability in acidic to neutral pH, while being susceptible to degradation under alkaline, high temperature, and UV light conditions. Enzymatic hydrolysis is also a significant degradation pathway. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to conduct thorough stability assessments of this compound, a critical step in its potential development for pharmaceutical or other applications. Future studies should focus on generating specific stability data for this compound to confirm these predictions and fully characterize its degradation profile.

References

- 1. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hesperidin: A Review on Extraction Methods, Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degradation kinetics of rutin encapsulated in oil-in-water emulsions: impact of particle size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Enzymatic Hydrolysis of Rutin: Evaluation of Kinetic Parameters and Anti-Proliferative, Mutagenic and Anti-Mutagenic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two fungal flavonoid-specific glucosidases/rutinosidases for rutin hydrolysis and rutinoside synthesis under homogeneous and heterogeneous reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Enzymatic Synthesis of the Flavone Glucosides, Prunin and Isoquercetin, and the Aglycones, Naringenin and Quercetin, with Selective α-L-Rhamnosidase and β-D-Glucosidase Activities of Naringinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ema.europa.eu [ema.europa.eu]

- 15. asianjpr.com [asianjpr.com]

- 16. lubrizolcdmo.com [lubrizolcdmo.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction of Eugenol Rutinoside from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenol rutinoside is a phenolic glycoside with potential applications in the pharmaceutical and nutraceutical industries. As a derivative of eugenol, it may exhibit a range of biological activities, including antioxidant and anti-inflammatory properties, with potentially improved bioavailability and stability compared to its aglycone. This document provides a detailed protocol for the extraction, purification, and identification of this compound from plant materials. The methodologies described are based on established techniques for the isolation of phenolic glycosides and are intended to serve as a guide for laboratory research and development.

Plant Sources

This compound has been identified in several plant species. While not exhaustive, the following have been reported as potential sources:

-

Eucalyptus perriniana (cultured cells): Plant cell cultures of Eucalyptus perriniana have been shown to produce this compound through biotransformation of eugenol.[1][2]

-

Lilium mackliniae (Manipur Lily): This species of lily is a potential natural source of this compound.

-

Sapindus mukorossi (Soapnut): This plant is another potential natural source of this compound.

Due to limited available data on the natural abundance of this compound, the following protocols are generalized for the extraction of phenolic glycosides from plant material and should be optimized for the specific plant matrix being investigated.

Experimental Protocols

Extraction of Crude this compound

This protocol describes a general procedure for the solvent extraction of this compound from dried and powdered plant material.

Materials and Reagents:

-

Dried and powdered plant material (e.g., leaves, stems, or cultured cells)

-

Methanol (HPLC grade)

-

Ethanol (95%)

-

n-Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

n-Butanol (HPLC grade)

-

Deionized water

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Lyophilizer (optional)

Procedure:

-

Maceration:

-

Weigh 100 g of dried, powdered plant material and place it in a large Erlenmeyer flask.

-

Add 1 L of 80% methanol to the flask.

-

Seal the flask and macerate the plant material for 24-48 hours at room temperature with occasional agitation.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper using a Buchner funnel to separate the plant debris from the liquid extract.

-

Wash the residue with an additional 200 mL of 80% methanol to ensure maximum extraction.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the methanol is completely removed, yielding a viscous aqueous residue.

-

-

Solvent Partitioning:

-

Resuspend the aqueous residue in 200 mL of deionized water.

-

Perform successive liquid-liquid partitioning in a separatory funnel with the following solvents:

-

n-Hexane (3 x 200 mL) to remove nonpolar compounds like lipids and chlorophyll. Discard the hexane layers.

-

Ethyl acetate (3 x 200 mL) to extract semi-polar compounds. The ethyl acetate fraction may contain some glycosides and should be saved for further analysis if desired.

-

n-Butanol (3 x 200 mL) to extract the polar glycosides, including this compound.

-

-

Collect the n-butanol fractions.

-

-

Final Concentration:

-

Concentrate the combined n-butanol fractions to dryness using a rotary evaporator.

-

The resulting crude extract can be further dried using a lyophilizer to obtain a powdered crude this compound extract.

-

Purification of this compound by Column Chromatography

This protocol outlines the purification of the crude extract using column chromatography.

Materials and Reagents:

-

Crude this compound extract

-

Silica gel (70-230 mesh) for column chromatography

-

Diaion HP-20 resin (or equivalent)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Deionized water

-

Glass chromatography column

-

Fraction collector

Procedure:

-

Diaion HP-20 Column Chromatography (Initial Cleanup):

-

Pack a glass column with Diaion HP-20 resin and equilibrate with deionized water.

-

Dissolve the crude extract in a minimal amount of deionized water and load it onto the column.

-

Wash the column with deionized water to remove highly polar impurities such as sugars.

-

Elute the glycosides with a stepwise gradient of methanol in water (e.g., 25%, 50%, 75%, and 100% methanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the desired compound.

-

-

Silica Gel Column Chromatography (Fine Purification):

-

Combine the fractions from the Diaion HP-20 column that show the presence of this compound.

-

Concentrate the combined fractions to dryness.

-

Pack a silica gel column with a suitable solvent system (e.g., a gradient of methanol in ethyl acetate).

-

Dissolve the concentrated extract in a minimal amount of the initial mobile phase and load it onto the silica gel column.

-

Elute the column with the gradient solvent system.

-

Collect fractions and monitor by TLC. Combine fractions containing pure this compound.

-

Identification and Quantification by HPLC

This protocol describes the use of High-Performance Liquid Chromatography (HPLC) for the identification and quantification of this compound.

Materials and Reagents:

-

Purified this compound sample

-

This compound standard (if available)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water with 0.1% formic acid (or other suitable modifier)

-

HPLC system with a C18 column and a suitable detector (e.g., DAD or UV)

HPLC Conditions (Example):

-

Column: C18 (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). For example, start with 10% A, increase to 50% A over 30 minutes.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of the this compound standard in methanol and create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve a known amount of the purified sample in methanol.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Identification: Compare the retention time of the peak in the sample chromatogram with that of the standard.

-

Quantification: Use the calibration curve generated from the standard solutions to determine the concentration of this compound in the sample.

Data Presentation

Table 1: Hypothetical Quantitative Yields of this compound Extraction and Purification.

| Step | Parameter | Value | Unit | Notes |

| Extraction | Starting Plant Material | 100 | g | Dried and powdered Eucalyptus perriniana cells |

| Crude Extract Yield | 5.2 | g | After solvent partitioning and drying | |

| Purification | Diaion HP-20 Fraction Yield | 1.5 | g | Methanol-eluted fraction |

| Purified this compound | 85 | mg | After silica gel chromatography | |

| Analysis | Purity by HPLC | >95 | % | Based on peak area at 280 nm |

Note: The values presented in this table are for illustrative purposes only and will vary depending on the plant source and extraction efficiency.

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Purification Steps

Caption: Logical flow of the multi-step purification process.

References

- 1. Biotransformation of isoeugenol and eugenol by cultured cells of Eucalyptus perriniana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biotransformation of thymol, carvacrol, and eugenol by cultured cells of Eucalyptus perriniana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of eugenol in clove extract by a validated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the HPLC Purification of Eugenol Rutinoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenol rutinoside is a glycosidic derivative of eugenol, a well-known phenolic compound with a range of biological activities. As a more polar and potentially more bioavailable form, this compound is of significant interest in pharmaceutical and nutraceutical research. High-performance liquid chromatography (HPLC) is the premier technique for the purification of such compounds from complex natural extracts.

This document provides a detailed application note and a generalized protocol for the preparative HPLC purification of this compound. In the absence of a specific, published method for this exact molecule, the following protocol has been developed based on established methods for the separation of structurally similar phenolic glycosides and flavonoid rutinosides. This method serves as a robust starting point for method development and optimization.

Data Presentation: HPLC Purification Parameters for Related Glycosides

The following table summarizes typical HPLC conditions used for the purification of various phenolic and flavonoid glycosides, which inform the recommended protocol for this compound.

| Compound Class | Column | Mobile Phase | Gradient | Flow Rate | Detection Wavelength | Reference Type |

| Flavonoid Rutinosides | C18 (Preparative) | Methanol / 0.1% Acetic Acid in Water | Isocratic or Gradient | 5 mL/min | 254 nm | Preparative Method[1] |

| Flavonoid Glycosides | C18 | Acetonitrile / 0.01% Formic Acid in Water | Gradient: 18% to 60% Acetonitrile | 0.8 mL/min | 370 nm | Analytical Method |

| Quercetin Glycosides | C18 (Semi-preparative) | Acetonitrile / Water | Gradient: 15% to 25% Acetonitrile | Not Specified | Not Specified | Purification Method[2] |

| Phenolic Compounds | C18 | Acetonitrile / 1% Acetic Acid in Water | Gradient: 10% to 90% Acetonitrile | 0.7 mL/min | 272, 280, 310 nm | Analytical Method[3] |

| Flavonoid Glycosides | C18 | Methanol / 0.3% Acetic Acid in Water | Gradient: 30% to 60% Methanol | 1.0 mL/min | 254 nm | Analytical Method |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the purification of this compound from a crude plant extract.

Caption: Workflow for this compound Purification.

Experimental Protocols

Preparation of Mobile Phase

-

Mobile Phase A: Prepare 1 L of HPLC-grade water containing 0.1% (v/v) formic acid. Filter through a 0.45 µm membrane filter and degas for at least 15 minutes using sonication or vacuum.

-

Mobile Phase B: Prepare 1 L of HPLC-grade acetonitrile containing 0.1% (v/v) formic acid. Filter through a 0.45 µm membrane filter and degas.

Note: The addition of a small amount of acid, such as formic or acetic acid, is crucial for obtaining sharp peaks for phenolic compounds.

Sample Preparation

-

Accurately weigh the crude extract containing this compound.

-

Dissolve the extract in a minimal amount of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B). The recommended sample concentration for preparative HPLC is typically in the range of 10-100 mg/mL, depending on the solubility and the column capacity.[1]

-

Vortex the solution until the sample is fully dissolved. Sonication may be used to aid dissolution.

-

Filter the sample solution through a 0.45 µm PTFE or nylon syringe filter to remove any particulate matter before injection.

Preparative HPLC Protocol

-

HPLC System: A preparative HPLC system equipped with a binary pump, an autosampler or manual injector, a UV-Vis detector, and a fraction collector.

-

Column: A preparative reversed-phase C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size).

-

Column Equilibration: Equilibrate the column with the initial mobile phase composition (90% A, 10% B) at the designated flow rate for at least 10 column volumes, or until a stable baseline is achieved.

-

Injection: Inject the filtered sample solution onto the column. The injection volume will depend on the column dimensions and the sample concentration.

-

Chromatographic Conditions:

-

Flow Rate: 20 mL/min (This should be adjusted based on the column diameter and manufacturer's recommendations).

-

Detection: Monitor the elution profile at 280 nm, a common wavelength for phenolic compounds. A photodiode array (PDA) detector can be used to scan a range of wavelengths (e.g., 200-400 nm) to determine the optimal wavelength for this compound.

-

Gradient Program:

-

0-5 min: 10% B

-

5-45 min: 10% to 50% B (linear gradient)

-

45-50 min: 50% to 90% B (linear gradient for column wash)

-

50-55 min: 90% B (hold for column wash)

-

55-60 min: 90% to 10% B (return to initial conditions)

-

60-70 min: 10% B (re-equilibration)

-

-

-

Fraction Collection: Collect fractions corresponding to the peak of interest (this compound) using an automated fraction collector. The collection can be triggered by time or UV signal threshold.

Post-Purification Analysis

-

Purity Assessment: Analyze the collected fractions using an analytical HPLC system to determine the purity of each fraction. A similar, but scaled-down, gradient program can be used on an analytical C18 column.

-

Pooling and Solvent Removal: Pool the fractions that meet the desired purity level (e.g., >95%).

-

Remove the HPLC solvents (acetonitrile and water) from the pooled fractions using a rotary evaporator under reduced pressure.

-

The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the purified this compound as a solid powder.

-

Structure Confirmation: Confirm the identity and structure of the purified compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key stages of the HPLC purification process.

Caption: Key Stages in HPLC Purification.

Conclusion

This application note provides a comprehensive and detailed protocol for the HPLC purification of this compound. While this method is based on the purification of similar compounds, it offers a scientifically sound and robust starting point for researchers. Optimization of the gradient, flow rate, and sample loading will likely be necessary to achieve the best possible separation and yield for a specific crude extract. Adherence to good laboratory practices in sample and mobile phase preparation is essential for reproducible and successful purification.

References

- 1. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate [mdpi.com]

- 3. japsonline.com [japsonline.com]

Application Notes and Protocols for the Quantification of Eugenol Rutinoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenol rutinoside is a phenylpropanoid glycoside found in certain medicinal plants, such as Dendropanax dentiger.[1][2][3] As a glycoside of eugenol, its analytical properties differ significantly from its more commonly studied aglycone. Accurate quantification of this compound is crucial for phytochemical analysis, standardization of herbal extracts, and in vitro/in vivo pharmacological studies. These application notes provide a comprehensive overview of the analytical standards, a detailed protocol for extraction from plant matrices, and a proposed method for quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Standards for this compound

A certified analytical standard is the cornerstone of accurate quantification. Several chemical suppliers offer this compound for research purposes. It is imperative to obtain a Certificate of Analysis (CoA) with the standard to ensure its purity and identity.

Table 1: Commercially Available this compound Analytical Standards

| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| MOLNOVA | M30864 | >98% (HPLC) | 138772-01-7 | C₂₂H₃₂O₁₁ | 472.5 |

| BIORLAB | 138772-01-7 | >98% (HPLC) | 138772-01-7 | C₂₂H₃₂O₁₁ | 472.5 |

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is adapted from methodologies used for the extraction of phenolic glycosides from plant matrices.[1][2]

Materials and Reagents:

-

Dried and powdered plant material (e.g., roots of Dendropanax dentiger)

-

70% Methanol (HPLC grade)

-

Ultrapure water

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

-

Add 20 mL of 70% methanol to the tube.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean collection tube.

-

Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction.

-

Combine the supernatants from both extractions.

-

Filter the combined extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

Workflow for Extraction of this compound

Caption: Workflow for the extraction of this compound from plant material.

Protocol 2: Proposed LC-MS/MS Method for Quantification

This proposed method is based on the tentative identification of this compound in Dendropanax dentiger by UHPLC-Q-TOF-MS/MS.[1][2] Full method validation (linearity, LOD, LOQ, accuracy, precision) should be performed by the end-user.

Instrumentation:

-

UHPLC system coupled to a triple quadrupole (QqQ) or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

-

Column: C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Gradient:

-

0-1 min: 5% B

-

1-10 min: 5% to 95% B

-

10-12 min: 95% B

-

12-12.1 min: 95% to 5% B

-

12.1-15 min: 5% B

-

MS/MS Parameters (Negative Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor Ion (Q1): m/z 471.18 [M-H]⁻

-

Product Ion (Q3) for Quantification: m/z 309.13

-

Product Ion (Q3) for Confirmation: m/z 163.07

-

Data Presentation

The following table summarizes the mass spectrometry data used for the identification and proposed quantification of this compound.

Table 2: Mass Spectrometric Data for this compound

| Compound | Retention Time (min) | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |

| This compound | ~9.8 | 471.18 | 309.13, 163.07 |

Data adapted from Yang et al. (2020). Retention time is approximate and will vary depending on the specific LC system and conditions.

Quantitative results should be presented in a clear, tabular format for easy comparison across different samples or treatments.

Table 3: Template for Reporting Quantitative Data of this compound

| Sample ID | Sample Type | Concentration (µg/g) | Standard Deviation | %RSD |

| Sample 1 | ||||

| Sample 2 | ||||

| Sample 3 | ||||

| Control |

Workflow for LC-MS/MS Analysis

Caption: Proposed workflow for the quantification of this compound by LC-MS/MS.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Eugenol Rutinoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eugenol, a naturally occurring phenolic compound found in essential oils of plants like clove and cinnamon, has demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines.[1][2][3] Its glycosylated form, eugenol rutinoside, is a less studied derivative. The addition of a rutinoside sugar moiety can significantly alter the physicochemical properties of the parent molecule, potentially affecting its bioavailability, mechanism of action, and overall cytotoxic profile. It has been observed in flavonoids that the addition of a rutinoside group can attenuate apoptosis-inducing activity. These application notes provide a framework for evaluating the cytotoxicity of this compound using established cell-based assays, drawing upon the known mechanisms of eugenol and considering the potential influence of glycosylation.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized for clear comparison. The following table is a template for presenting the half-maximal inhibitory concentration (IC50) values obtained from various assays.

Table 1: Cytotoxicity of Eugenol and Hypothetical this compound on Various Cell Lines

| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |

| Eugenol | HL-60 (Leukemia) | MTT | 24 | 23.7 | [4] |

| Eugenol | U2OS (Osteosarcoma) | Proliferation Assay | 96 | ~750 | [4] |

| Eugenol | MCF-7 (Breast Cancer) | MTT | 48 | 22.75 | [1] |

| Eugenol | MDA-MB-231 (Breast Cancer) | WST-1 | 72 | 2 | [5] |

| Eugenol | HeLa (Cervical Cancer) | MTT | 24 | 200 (mg/ml) | [6] |

| This compound | Cell Line TBD | Assay TBD | Time TBD | Data to be determined |

Note: Data for this compound is hypothetical and serves as a template for data presentation.

Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below. These protocols are standardized and can be adapted for the evaluation of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.[4]

Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the number of lysed cells.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (commercially available kits) to each well.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with detergent).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the MTT assay.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (100 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of Annexin V binding buffer and analyze the cells by flow cytometry within 1 hour.

Visualization of Signaling Pathways and Workflows

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

Caption: General experimental workflow for cytotoxicity testing.

Known Signaling Pathway of Eugenol-Induced Apoptosis

Eugenol has been shown to induce apoptosis through the mitochondrial pathway.[7][8][9] This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c and the activation of caspases.

Caption: Eugenol-induced mitochondrial apoptosis pathway.

Hypothesized Influence of Rutinoside Moiety

The addition of a bulky and hydrophilic rutinoside group may hinder the passive diffusion of this compound across the cell membrane. This could potentially reduce its intracellular concentration and, consequently, its cytotoxic activity compared to eugenol.

Caption: Hypothesized effect of rutinoside on cell entry.

Concluding Remarks

While extensive data exists for the cytotoxicity of eugenol, further research is required to elucidate the specific cytotoxic profile of this compound. The protocols and frameworks provided here offer a comprehensive approach to systematically evaluate its potential as a cytotoxic agent. Key considerations for researchers include the potential for altered cell permeability and the possibility of different molecular targets due to the presence of the rutinoside moiety. Comparative studies between eugenol and this compound are highly recommended to understand the structure-activity relationship.

References

- 1. Molecular Mechanisms of Action of Eugenol in Cancer: Recent Trends and Advancement [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Properties of Eugenol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological and Toxicological Properties of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of Therapeutic Potential of Eugenol-A Natural Derivative of Syzygium aromaticum on Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]